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molecular formula C20H21FN2O4 B8521117 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-

Cat. No. B8521117
M. Wt: 372.4 g/mol
InChI Key: BQWOXVOSCDOSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468375B2

Procedure details

The title compound was prepared as in example 116, step 3, using 3-[(2-ethoxyethoxy)methyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methyl morpholine, and O-methyl hydroxylamine hydrochloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.07 (t, J=6.95 Hz, 3H) 3.40 (q, J=6.99 Hz, 2H) 3.47-3.51 (m, 2H) 3.53-3.57 (m, 2H) 3.68 (s, 3H) 4.67 (s, 2H) 5.56 (s, 2H) 7.16 (t, J=8.97 Hz, 2H) 7.31-7.40 (m, 2H) 7.83 (s, 1H) 8.26 (s, 1H) 8.84 (s, 1H) 11.73 (s, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][N:13]=[C:14]([C:17](O)=[O:18])[CH:15]=2)[N:10]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH:9]=1)[CH3:2].ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:47][O:48][NH2:49]>>[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][N:13]=[C:14]([C:17]([NH:49][O:48][CH3:47])=[O:18])[CH:15]=2)[N:10]([CH2:20][C:21]2[CH:22]=[CH:23][C:24]([F:27])=[CH:25][CH:26]=2)[CH:9]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOCC1=CN(C2=CN=C(C=C21)C(=O)O)CC2=CC=C(C=C2)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CON

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCOCC1=CN(C2=CN=C(C=C21)C(=O)NOC)CC2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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